5,6-Dimethyl-1H-benzotriazole

Overview

Description

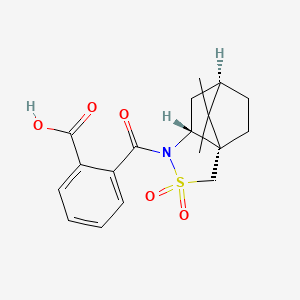

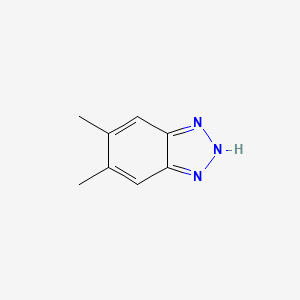

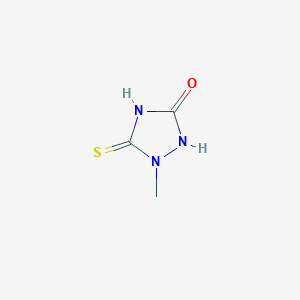

5,6-Dimethyl-1H-benzotriazole is a chemical compound with the empirical formula C8H9N3. It is often used in industrial and household chemicals as a UV stabilizer .

Molecular Structure Analysis

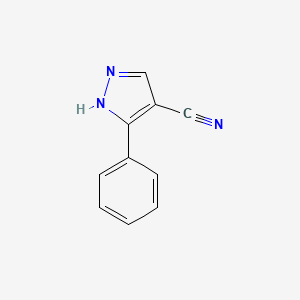

The molecular structure of 5,6-Dimethyl-1H-benzotriazole consists of a benzene ring fused to an imidazole ring. The molecular formula is C8H9N3, and it has a molecular weight of 147.177 Da .Chemical Reactions Analysis

5,6-Dimethyl-1H-benzotriazole can undergo various chemical reactions. For instance, it has been used in the simultaneous determination of benzothiazoles, benzotriazoles, and benzosulfonamides in different environmental matrices and human urine .Physical And Chemical Properties Analysis

5,6-Dimethyl-1H-benzotriazole has a density of 1.2±0.1 g/cm3, a boiling point of 373.5±11.0 °C at 760 mmHg, and a flash point of 184.5±12.2 °C. It has three hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications

5,6-Dimethyl-1H-benzotriazole: Scientific Research Applications

UV Adsorption: 5,6-Dimethyl-1H-benzotriazole is utilized in high-end electronic chemicals, primarily for its properties related to UV adsorption. This application is crucial in protecting materials from UV degradation, which is particularly important in the manufacturing processes of high-end chips where precision and durability are paramount .

Environmental Analysis: Analytical standards of 5,6-Dimethyl-1H-benzotriazole are employed in environmental sciences for the determination of various compounds in environmental matrices and human urine. This involves sophisticated techniques like solid-phase microextraction coupled with gas-chromatography-triple quadrupole mass spectrometry (SPME-GC-QqQMS), highlighting its role in environmental monitoring and public health .

Chip Manufacturing: The compound’s properties are leveraged in the semiconductor industry, where it serves as a chemical raw material in the manufacturing process of high-end chips. Its role in this field underscores the importance of chemical precision at the micro and nano scale, which is critical for the development of advanced electronic devices .

Life Science Research: In life sciences, 5,6-Dimethyl-1H-benzotriazole finds applications in cell biology, genomics, and proteomics. It supports various research solutions and resources, providing a foundation for advancements in these rapidly evolving fields .

Chemical Synthesis: This compound is also significant in chemical synthesis where it may be used as a building block or reagent in the creation of more complex molecules. Its structure and properties can influence the synthesis pathways and outcomes, contributing to the development of new chemicals and materials .

Pharmaceutical Research: Benzotriazole derivatives, including 5,6-Dimethyl-1H-benzotriazole, have been explored for their potential pharmaceutical applications. For instance, they have been studied for their ability to inhibit certain proteases of viruses such as SARS-CoV-1, indicating a possible role in antiviral drug development .

Safety and Hazards

5,6-Dimethyl-1H-benzotriazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-1H-benzotriazole . For instance, adequate ventilation is recommended when handling this compound to prevent respiratory irritation . The compound should be stored in dry, cool, and well-ventilated places .

properties

IUPAC Name |

5,6-dimethyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-3-7-8(4-6(5)2)10-11-9-7/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPKIPGHRNIOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881186 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1H-benzotriazole | |

CAS RN |

4184-79-6 | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4184-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004184796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4184-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical concentrations of 5,6-Dimethyl-1H-benzotriazole found in environmental matrices?

A1: Studies have detected XT in wastewater, biosolids, and soil. In wastewater treatment plants, XT concentrations can reach a few μg/L. [] Biosolid-amended soils have shown XT levels in the range of nanograms per gram. [] These findings highlight its presence in various environmental compartments.

Q2: How persistent is 5,6-Dimethyl-1H-benzotriazole in soil, and what are the implications?

A2: Research suggests that XT dissipates slowly in soil. Field studies reported half-lives ranging from 217 to 345 days. [] This persistence raises concerns about its potential accumulation in soil and possible long-term effects on soil organisms.

Q3: Have 5,6-Dimethyl-1H-benzotriazole and its related compounds been detected in humans?

A3: Yes, XT, along with other benzotriazoles and benzothiazoles, has been detected in human urine. [, ] The frequent detection of these compounds in urine suggests widespread human exposure, likely through various sources.

Q4: Are there geographical variations in 5,6-Dimethyl-1H-benzotriazole exposure?

A4: Interestingly, studies analyzing human urine samples found that XT was more frequently detected in samples from five Asian countries compared to the U.S. and Greece. [] This suggests possible geographical differences in exposure sources or consumption patterns.

Q5: What analytical methods are employed to measure 5,6-Dimethyl-1H-benzotriazole in environmental and biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique used for analyzing XT and related compounds in various matrices, including wastewater, sludge, soil, and urine. [, , ] This method allows for sensitive and specific detection of these compounds even at trace levels.

Q6: Can the crystal structure of 5,6-Dimethyl-1H-benzotriazole be modified, and what are the implications?

A6: Research has shown that the crystal habit of 5,6-Dimethyl-1H-benzotriazole can be modified using nonionic triblock copolymers. [] This modification can influence its application in coatings by altering properties such as particle size, morphology, and surface area. []

Q7: Does the presence of methyl groups in 5,6-Dimethyl-1H-benzotriazole influence its reactivity compared to 1H-benzotriazole?

A7: Studies utilizing ruthenium-catalyzed C-H bond activation reactions revealed that XT, with its two methyl groups, exhibits comparable reactivity to 1H-benzotriazole in reactions with various cyclic ethers. [] This suggests that the methyl groups do not significantly hinder the reactivity of the benzotriazole core in this specific reaction context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)